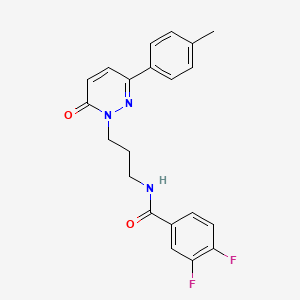

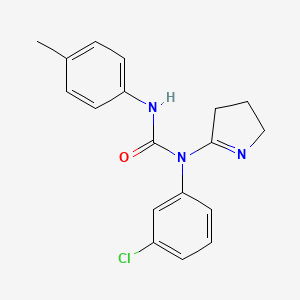

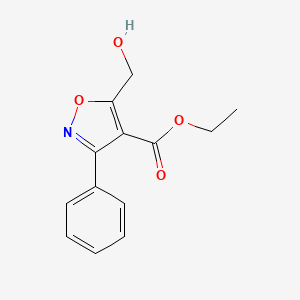

![molecular formula C16H17N3O5 B2814825 1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)- CAS No. 900017-14-3](/img/structure/B2814825.png)

1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)-” is a pyrimidine derivative . Pyrimidine derivatives have been studied for their potential biological activities, including as inhibitors of CDK2, a target for cancer treatment .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been reported . For instance, the molecular formula of a similar compound, 1H,3H,5H-PYRROLO[3,2-D]PYRIMIDINE-2,4-DIONE, is C6H5N3O2, with an average mass of 151.123 Da and a monoisotopic mass of 151.038177 Da .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were synthesized as novel CDK2 targeting compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the molecular formula of a similar compound, 1H,3H,5H-PYRROLO[3,2-D]PYRIMIDINE-2,4-DIONE, is C6H5N3O2, with an average mass of 151.123 Da and a monoisotopic mass of 151.038177 Da .Applications De Recherche Scientifique

Synthesis and Structural Analysis

1H-Pyrrolo[3,4-d]pyrimidine derivatives are significant in pharmaceutical chemistry, showcasing activities ranging from antibacterial and fungicidal to antiallergic properties. These compounds are synthesized through various methods, including reduction, cyclization, high-temperature condensation, and three-component condensation processes. For instance, a novel method was proposed for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones from 6-amino-1,3-dimethyluracil and o-benzoquinone methide precursors, offering pure materials in 38-85% yields (Osyanin et al., 2014).

Structural Insights from Crystallography

The structural aspects of tetrahydropyrimidine-2,4-dione derivatives have been detailed through crystallographic analysis, revealing nearly planar pyrimidine rings and specific dihedral angles between the benzene and pyrimidine rings. This structural information is crucial for understanding the compound's interaction with biological targets (El‐Brollosy et al., 2012).

Catalytic and Antitumor Activities

A series of pyrimidine derivatives-based coordination complexes have been synthesized, demonstrating catalytic properties and antitumor activities. These complexes, featuring various metal ions, exhibit unique hydrogen-bonding topologies in their packing structures, which are integral to their biological activities. For example, one complex showed significant catalytic performance in the decolorization of methyl blue and the oxidation of benzyl alcohol to benzaldehyde, along with notable antitumor activity against HepG2 cells (Lu et al., 2015).

Anti-Inflammatory Properties

Novel pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their anti-inflammatory properties. Some compounds exhibited significant activities, highlighting their potential as anti-inflammatory agents. These findings open avenues for the development of new therapeutic agents based on pyrrolo[2,3-d]pyrimidine scaffolds (Mohamed et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) and Fibroblast Growth Factor Receptors (FGFRs) . These proteins play crucial roles in cell cycle regulation and signal transduction pathways, respectively .

Mode of Action

Similar compounds have been shown to inhibit their targets, leading to significant alterations in cell cycle progression and apoptosis induction within cells .

Biochemical Pathways

The compound likely affects the FGF–FGFR axis and CDK2/cyclin A2 pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

Similar compounds with low molecular weight have been suggested as appealing lead compounds beneficial to subsequent optimization .

Result of Action

The compound likely inhibits cell proliferation and induces apoptosis within cells . Most of the similar compounds showed superior cytotoxic activities against various cell lines .

Orientations Futures

The future directions in the research of similar compounds involve the design and synthesis of novel derivatives with potential biological activities . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . These compounds showed promising activity, suggesting potential for further investigations .

Propriétés

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5/c1-22-5-4-19-7-10-13(15(19)20)14(18-16(21)17-10)9-2-3-11-12(6-9)24-8-23-11/h2-3,6,14H,4-5,7-8H2,1H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYLQYMKXROBOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride](/img/no-structure.png)

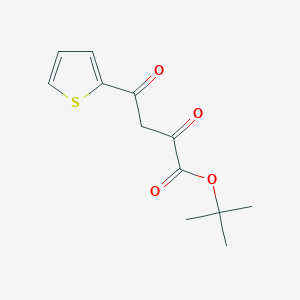

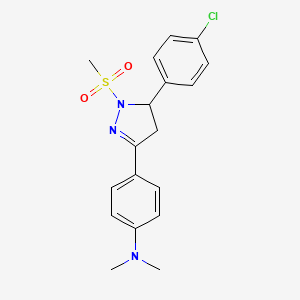

![N-[2,2-bis(furan-2-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2814755.png)

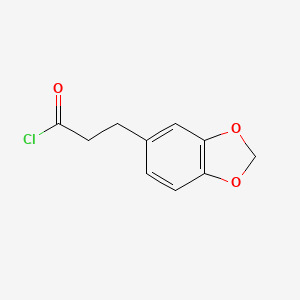

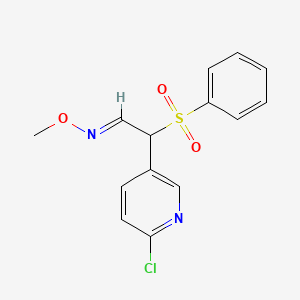

![3-[(4-isopropylpiperazin-1-yl)carbonyl]-6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2814756.png)

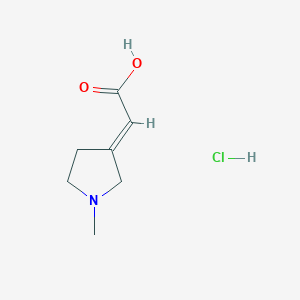

![N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide](/img/structure/B2814761.png)

![Furazano[3,4-b]tetrazolo[1,5-d]pyrazin-5-amine, N-(4-iodophenyl)-](/img/structure/B2814763.png)